molecular formula C7H10N2 B090585 3,5-Diaminotoluene CAS No. 108-71-4

3,5-Diaminotoluene

Cat. No.: B090585
CAS No.: 108-71-4
M. Wt: 122.17 g/mol
InChI Key: LVNDUJYMLJDECN-UHFFFAOYSA-N
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Description

3,5-Diaminotoluene, also known as 1,3-benzenediamine, 5-methyl, is an organic compound with the molecular formula C₇H₁₀N₂. It is one of the isomers of diaminotoluene and is characterized by the presence of two amino groups attached to a toluene ring at the 3rd and 5th positions. This compound is a colorless crystalline solid that is soluble in water and organic solvents. It is primarily used in the production of dyes, pigments, and as an intermediate in various chemical syntheses .

Mechanism of Action

Target of Action

3,5-Diaminotoluene, also known as 2,6-diaminotoluene, is an organic compound that primarily targets DNA . It is a type of arylamine, and its principal mechanism of mutagenic action is likely associated with aminophenol/quinone imine redox cycling to generate reactive oxygen species (ROS) rather than the formation of covalent DNA adducts via the arylnitrenium ion .

Mode of Action

The compound interacts with its targets primarily through redox cycling . This process involves the oxidation and reduction of the compound, leading to the generation of ROS. These ROS can cause oxidative stress in cells, leading to DNA damage and potentially initiating cancer .

Biochemical Pathways

It is known that the compound can cause oxidative stress, which can affect various cellular processes and pathways . Oxidative stress can lead to DNA damage, protein damage, and lipid peroxidation, all of which can disrupt normal cellular functions and lead to disease states such as cancer .

Pharmacokinetics

Like other similar compounds, it is likely absorbed in the body and distributed to various tissues where it can exert its effects . The metabolism of the compound likely involves its conversion to various metabolites, some of which may be more toxic or reactive than the parent compound

Result of Action

The primary molecular and cellular effects of this compound’s action are DNA damage and oxidative stress . These effects can lead to mutations, altered gene expression, and cell death. Over time, these changes can contribute to the development of diseases such as cancer .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other chemicals can affect the compound’s metabolism and the generation of ROS . Additionally, factors such as pH and temperature can influence the compound’s stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Diaminotoluene can be synthesized through several methods. One common method involves the reduction of 3,5-dinitrotoluene. The reduction can be carried out using iron and hydrochloric acid, or through catalytic hydrogenation using catalysts such as palladium on carbon or Raney nickel. The reaction conditions typically involve heating the mixture under reflux and maintaining an acidic environment to facilitate the reduction process .

Industrial Production Methods

In industrial settings, this compound is produced on a large scale through the catalytic hydrogenation of 3,5-dinitrotoluene. This process involves the use of hydrogen gas and a suitable catalyst, such as palladium or nickel, under high pressure and temperature. The reaction is carried out in a hydrogenation reactor, and the product is purified through distillation and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Diaminotoluene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: It can be further reduced to form corresponding amines.

    Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation, due to the presence of amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using hydrogen gas and catalysts like palladium or nickel.

    Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation.

Major Products Formed

Scientific Research Applications

3,5-Diaminotoluene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes and pigments.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of polyurethane foams, coatings, and adhesives.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diaminotoluene: Used in the production of toluene diisocyanate and azo dyes.

    2,5-Diaminotoluene: Commonly used in hair dyes and as a substitute for phenylenediamine.

    2,6-Diaminotoluene: Often found as an impurity in 2,4-diaminotoluene.

Uniqueness

3,5-Diaminotoluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct chemical reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

IUPAC Name

5-methylbenzene-1,3-diamine
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InChI

InChI=1S/C7H10N2/c1-5-2-6(8)4-7(9)3-5/h2-4H,8-9H2,1H3
Source PubChem
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InChI Key

LVNDUJYMLJDECN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H10N2
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DSSTOX Substance ID

DTXSID2051558
Record name 3,5-Diaminotoluene
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Molecular Weight

122.17 g/mol
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Boiling Point

283-285 °C
Record name 3,5-DIAMINOTOLUENE
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Solubility

VERY SOL IN WATER; SOL IN ALC, ETHER
Record name 3,5-DIAMINOTOLUENE
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Vapor Pressure

0.0037 [mmHg]
Record name 3,5-Diaminotoluene
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CAS No.

108-71-4
Record name 5-Methyl-1,3-benzenediamine
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Record name 1,3-Benzenediamine, 5-methyl-
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Record name Toluene-3,5-diamine
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Record name 3,5-DIAMINOTOLUENE
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Melting Point

LESS THAN 0 °C
Record name 3,5-DIAMINOTOLUENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6242
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the use of 3,5-diaminotoluene (DAT) as a monomer influence the gas sorption properties of the resulting polyimide?

A1: The research paper investigates the impact of different diamine monomers, including this compound (DAT), on the gas sorption characteristics of polyimides. The study found that polyimides synthesized using DAT exhibit different gas sorption and diffusion behaviors compared to polyimides made with other diamines like this compound trifluoride (DATF), m-phenylenediamine (MPD), and diaminobenzoic acid (DABA). Specifically, the apparent diffusion coefficients of carbon dioxide in these polyimides decrease in the order: BTDA-DATF > BTDA-DAT > BTDA-MPD > BTDA-DABA []. This suggests that the chemical structure of the diamine monomer, in this case, DAT, plays a crucial role in determining the gas permeability of the resulting polyimide. The researchers attribute these differences to variations in free volume and cohesive energy density caused by the different substituent groups on the diamine structures.

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